molecular formula C25H29N3O4S2 B6060976 4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE

4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE

Cat. No.: B6060976
M. Wt: 499.6 g/mol
InChI Key: QFRNOWHNWPEGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE is a complex organic compound that features an imidazolidin-2-yl core substituted with two 4-methylbenzenesulfonyl groups and an N,N-dimethylaniline moiety

Properties

IUPAC Name

4-[1,3-bis-(4-methylphenyl)sulfonylimidazolidin-2-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S2/c1-19-5-13-23(14-6-19)33(29,30)27-17-18-28(34(31,32)24-15-7-20(2)8-16-24)25(27)21-9-11-22(12-10-21)26(3)4/h5-16,25H,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRNOWHNWPEGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=C(C=C3)N(C)C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE typically involves multiple steps:

    Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl-containing reagents to form the imidazolidin-2-one core.

    Diamination of Olefins: This approach uses olefins and diamines to construct the imidazolidin-2-one ring.

    Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives undergo intramolecular hydroamination to form the cyclic imidazolidin-2-one structure.

    Aziridine Ring Expansion: Aziridines can be expanded to form the imidazolidin-2-one core through ring-opening reactions.

Chemical Reactions Analysis

4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE involves its interaction with molecular targets through its imidazolidin-2-one core and sulfonyl groups. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar compounds to 4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE include other imidazolidin-2-one derivatives and sulfonyl-substituted compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique combination of the imidazolidin-2-one core with sulfonyl and aniline groups in this compound provides distinct properties that can be leveraged for specific applications .

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